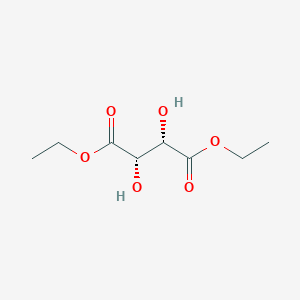

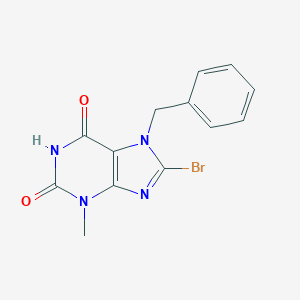

(R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of related synthetic pyrethroids involves multiple steps, including the incorporation of carbon-14 labels into the cyclopropyl ring for tracking and analysis purposes. A high-yielding radiochemical synthesis developed from readily available carbon-14 labeled N-t-Boc protected glycine exemplifies the complexity and efficiency of synthesizing these molecules. This process highlights the intricate steps and conditions required to achieve the desired chemical structure with high purity and specificity (Johnson, 2007).

Molecular Structure Analysis

The molecular structure of fenpropathrin, a compound with similarities to (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate, demonstrates the intricate relationships between different parts of the molecule. Notably, the dihedral angle between the cyclopropane ring plane and the carboxylate group plane reveals the spatial arrangement crucial for its biological activity. This structural configuration is essential for understanding the molecule's interaction with insect neural channels (Kang, Jeon, Lee, & Kim, 2014).

Chemical Reactions and Properties

Chemical reactions involving (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate are characterized by their specificity and the formation of desired products under controlled conditions. For example, the reaction with sodium thiophenolate leads to di(phenylthio) ester formation, demonstrating the molecule's reactivity and the potential for further chemical modifications (Kovalenko, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and vapor pressure, are crucial for the application and effectiveness of synthetic pyrethroids. These properties determine the compound's behavior in the environment and its efficacy as an insecticide. The detailed physical properties are derived from the molecular structure and synthesis process, affecting its stability, longevity, and toxicity profile.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various environmental conditions, and degradation pathways, are essential for understanding the lifecycle and impact of synthetic pyrethroids. Studies on related compounds, such as the degradation products of nonylphenol polyethoxylates, offer insights into the environmental fate and potential ecological impact of these chemicals. Such analysis is crucial for developing strategies for safe use and disposal of these potent insecticides (Hoai et al., 2004).

Scientific Research Applications

Synthesis for Registration Process : The compound is synthesized for registration processes, especially in the context of pyrethroid insecticides. A study detailed a high-yielding radiochemical synthesis of γ-cyhalothrin, a related compound, which involved a seven-step process and provided high radiochemical purity. This synthesis was crucial for regulatory approval processes (Johnson, 2007).

Insecticide Efficacy : The compound's efficacy as an insecticide has been extensively studied. It has shown varying degrees of toxicity to different life stages of insects. For example, one study found it to be more toxic to immature stages of the boll weevil compared to adults (Moore, 1980).

Detection and Measurement Methods : There have been developments in enzyme-linked immunosorbent assays (ELISA) for detecting deltamethrin, a pyrethroid related to the compound . Such assays are crucial for monitoring and ensuring the safe use of these chemicals in various environments (Lee et al., 2002).

Crystal Structure Analysis : The crystal structure of fenpropathrin, a related pyrethroid, has been analyzed to understand its physical properties. This research is important for determining how these compounds interact with their environment and target organisms (Kang et al., 2014).

Metabolic Pathway Analysis : Studies on the metabolism of pyrethroid isomers in human cells provide insights into their biological impact and potential health implications. These studies contribute to understanding the safety and environmental impact of these compounds (Ji et al., 2020).

Copolymer Synthesis : Research has been conducted on synthesizing novel copolymers involving methyl and methoxy ring-disubstituted derivatives. This work expands the potential applications of these compounds in materials science (Kharas et al., 2015).

Esterase Assays Development : The development of sensitive esterase assays using α-cyano-containing esters as substrates has been a significant area of research. These assays are important for understanding the metabolic pathways and potential resistance mechanisms in insects exposed to pyrethroids (Shan & Hammock, 2001).

properties

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60110033, DTXSID50274012 | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60110033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate | |

CAS RN |

55700-99-7, 120710-23-8 | |

| Record name | RU 23938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1alpha(R*),3alpha)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120710238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60110033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-DIBROMOETHENYL)-2,2-DIMETHYLCYCLOPROPANECARBOXYLIC ACID, (1R,3R)-REL-, (R)-CYANO(3-PHENOXYPHENYL)METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26515THS0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)